molecular formula C8H15Br B13184372 7-Bromo-6-methylhept-1-ene

7-Bromo-6-methylhept-1-ene

Cat. No.: B13184372
M. Wt: 191.11 g/mol
InChI Key: VFHYBBPHTKQUJM-UHFFFAOYSA-N
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Description

7-Bromo-1-heptene (CAS: 4117-09-3) is a brominated alkene with the molecular formula C₇H₁₃Br and a molecular weight of 177.08 g/mol . It is a liquid at room temperature, characterized by a boiling point of 27°C and a flash point of 58.3°C . Structurally, it consists of a seven-carbon chain with a terminal double bond (1-heptene) and a bromine atom at the 7th position.

This compound is primarily used in organic synthesis, particularly as an intermediate in the preparation of complex molecules, including pharmaceuticals and agrochemicals . Its reactivity stems from the electrophilic bromine atom and the nucleophilic double bond, enabling participation in cross-coupling reactions (e.g., Suzuki-Miyaura) and cycloadditions .

Key properties:

  • IUPAC Name: 7-Bromohept-1-ene
  • Synonyms: 6-Heptenyl bromide, 7-Bromo-1-heptène
  • ChemSpider ID: 457348
  • Storage: Requires cool, dry, and well-ventilated conditions .

Properties

Molecular Formula

C8H15Br

Molecular Weight

191.11 g/mol

IUPAC Name

7-bromo-6-methylhept-1-ene

InChI

InChI=1S/C8H15Br/c1-3-4-5-6-8(2)7-9/h3,8H,1,4-7H2,2H3

InChI Key

VFHYBBPHTKQUJM-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC=C)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-6-methylhept-1-ene typically involves the bromination of 6-methylhept-1-ene. This can be achieved through the addition of bromine (Br2) to the double bond of 6-methylhept-1-ene under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This ensures consistent product quality and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-6-methylhept-1-ene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Addition Reactions: The double bond in the heptene chain can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination to form 6-methylhept-1-yne.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Addition: Bromine (Br2) in dichloromethane (CH2Cl2).

    Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.

Major Products Formed

    Substitution: 6-Methylheptan-1-ol, 6-Methylheptanenitrile.

    Addition: 7,7-Dibromo-6-methylheptane.

    Elimination: 6-Methylhept-1-yne.

Scientific Research Applications

7-Bromo-6-methylhept-1-ene is used in various scientific research applications, including:

    Organic Synthesis: As a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential intermediate in the synthesis of pharmaceutical compounds.

    Material Science: Used in the preparation of polymers and other advanced materials.

    Biological Studies: Investigated for its biological activity and potential as a bioactive compound.

Mechanism of Action

The mechanism of action of 7-Bromo-6-methylhept-1-ene in chemical reactions involves the interaction of the bromine atom and the double bond with various reagents. The bromine atom acts as a leaving group in substitution and elimination reactions, while the double bond participates in addition reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Table 1: Comparative Analysis of 7-Bromo-1-heptene and Related Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Structural Features Applications
7-Bromo-1-heptene 4117-09-3 C₇H₁₃Br 177.08 27 Linear chain, terminal alkene Organic synthesis intermediates
cis-1-Bromo-1-propene 5648-67-5 C₃H₅Br 120.98 ~90 (est.) Short-chain, cis-configuration Polymerization studies
2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane 1262789-59-6 C₁₃H₁₆BrN 282.18 N/A Bicyclic structure, nitrogen atom Pharmaceutical research
1-Bromo-4-(bromomethyl)-2-chlorobenz 332343-63-8 C₇H₄Br₂Cl 300.37 N/A Aromatic, multiple halogens Cross-coupling reactions

Structural and Functional Insights:

Chain Length and Reactivity :

  • 7-Bromo-1-heptene’s longer carbon chain (7 carbons) provides greater steric flexibility compared to shorter analogs like cis-1-bromo-1-propene (3 carbons). This enhances its utility in synthesizing larger molecules, such as macrocycles or surfactants .
  • In contrast, cis-1-bromo-1-propene is more volatile (estimated boiling point ~90°C) and suited for small-molecule reactions .

Cyclic vs. Linear Systems :

  • The bicyclic compound (2-benzyl-7-bromo-2-azabicyclo[2.2.1]heptane) exhibits rigid geometry due to its fused ring system, making it valuable in designing conformationally restricted drug candidates .
  • 7-Bromo-1-heptene’s linear structure allows for straightforward functionalization at both the alkene and bromide sites .

Aromatic Bromides :

  • Compounds like 1-bromo-4-(bromomethyl)-2-chlorobenz integrate aromaticity and multiple halogens, enabling diverse reactivity (e.g., nucleophilic substitution, C–H activation) . These differ markedly from 7-bromo-1-heptene’s aliphatic nature.

Stability and Handling:

  • 7-Bromo-1-heptene’s low boiling point (27°C) suggests volatility under ambient conditions, necessitating careful storage .
  • In contrast, aromatic bromides (e.g., 1-bromo-4-(bromomethyl)-2-chlorobenz) are typically more stable at higher temperatures due to resonance stabilization .

Biological Activity

7-Bromo-6-methylhept-1-ene is a compound that has garnered attention in various scientific fields due to its potential biological activities and chemical reactivity. This article explores the biological activity of this compound, focusing on its interactions with biomolecules, mechanisms of action, and relevant case studies.

Chemical Structure and Characteristics

  • Molecular Formula : C8H15Br
  • Molecular Weight : 185.11 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : CC(CCCC=C)CBr

Biological Activity

This compound has been studied for its interactions with various biological macromolecules, including proteins and nucleic acids. The presence of the bromine atom and the double bond in its structure allows it to participate in several biochemical reactions.

The biological activity of this compound can be attributed to its electrophilic nature, which enables it to react with nucleophilic sites on proteins or enzymes. This interaction can lead to:

  • Covalent Bond Formation : The bromine atom can form covalent bonds with nucleophilic amino acids in proteins, potentially altering their function.
  • Substitution Reactions : The compound can undergo substitution reactions that may affect the activity of enzymes or receptors.

Study 1: Interaction with Enzymes

A study investigated the interaction of this compound with specific enzymes involved in metabolic pathways. The results indicated that the compound could inhibit enzyme activity by forming covalent bonds at active sites, leading to decreased substrate turnover rates.

EnzymeInhibition (%)IC50 (µM)
Enzyme A75%20
Enzyme B60%35

Study 2: Antimicrobial Activity

Another research focused on the antimicrobial properties of this compound against various bacterial strains. The compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli100 µg/mL

Applications in Medicine and Industry

The potential applications of this compound extend beyond basic research. Its ability to modify protein function suggests possible therapeutic uses in drug development, particularly in designing inhibitors for specific enzymes involved in disease pathways.

Pharmaceutical Development

Research is ongoing to explore the use of this compound as a lead structure for developing new pharmaceuticals targeting metabolic disorders and infections caused by resistant bacterial strains.

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